Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate
Description
Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate is a heterocyclic organic compound featuring an indazole core substituted with a hydroxy group at position 4, linked via a propanoate chain to an ethyl ester moiety. The ethyl ester group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
CAS No. |
923606-41-1 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 3-(4-hydroxyindazol-1-yl)propanoate |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-12(16)6-7-14-10-4-3-5-11(15)9(10)8-13-14/h3-5,8,15H,2,6-7H2,1H3 |
InChI Key |
XZYMJKKEJJMOQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C2=C(C=N1)C(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyindazole and ethyl acrylate.
Reaction Conditions: The reaction is carried out under nitrogen protection to prevent oxidation.
Procedure: The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours.
Chemical Reactions Analysis
Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the indazole ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Research Findings and Implications
- Biological Activity : Indazole derivatives are frequently explored as kinase inhibitors or anticancer agents due to their planar aromatic systems. The 4-hydroxy group in the target compound could mimic tyrosine residues in enzyme active sites, a feature absent in pyridazine or isoxazole analogs .
- Metabolic Stability : Ethyl esters are prone to hydrolysis by esterases, but indazole’s metabolic resistance (compared to imidazole) might prolong half-life.
- Solubility : Smaller molecular weight and polar hydroxy groups may improve aqueous solubility relative to bulkier analogs like ’s trityl derivative.
Biological Activity
Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of ethyl propanoate with 4-hydroxyindazole derivatives under specific conditions. The reaction conditions, such as temperature and solvents, can influence the yield and purity of the final product.
Antioxidant Activity
Research indicates that derivatives of indazole, including this compound, exhibit notable antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.
Table 1: Antioxidant Activity Comparison
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated macrophages.
Table 2: Anti-inflammatory Activity
Study on Cytotoxicity
In a recent study, the cytotoxic effects of this compound were evaluated against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
Table 3: Cytotoxicity Results
The proposed mechanism for the biological activity of this compound involves modulation of signaling pathways associated with inflammation and oxidative stress. Molecular docking studies suggest that this compound may interact with key enzymes involved in these pathways, enhancing its therapeutic potential.
Q & A
Basic: What are the common synthetic routes for Ethyl 3-(4-hydroxy-1H-indazol-1-yl)propanoate?
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving coupling, protection/deprotection, and catalytic reduction. For example:
- Step 1: Reacting a hydroxy-indazole derivative with ethyl propanoate under Mitsunobu conditions or nucleophilic substitution.
- Step 2: Reductive amination or metal-catalyzed cross-coupling to stabilize intermediates (e.g., zinc reduction for nitro-to-amine conversion, as seen in Dabigatran synthesis) .
- Step 3: Final esterification or hydrolysis, monitored by TLC/GC-MS.
Key Data:
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Indazole coupling | CDI, pyridine, 80°C | ~60-70 | |
| Reduction | Zn, HCl, RT | ~85 |
Advanced: How can conflicting spectral data (NMR/GC-MS) for this compound be resolved?
Methodological Answer:
Contradictions in spectral data often arise from tautomerism, impurities, or solvent effects. Strategies include:
- HSQC NMR: Resolve overlapping signals by correlating [1H-13C] interactions, especially for indazole protons and ester groups .
- GC-FID/MS with derivatization: Use silylation (BSTFA) to stabilize labile hydroxyl groups and improve volatility for accurate mass analysis .
- X-ray crystallography: Confirm molecular geometry (e.g., Acta Crystallographica reports for analogous ethyl esters) .
Example Workflow:
Perform HSQC to assign ambiguous protons.
Compare experimental vs. computed NMR (DFT/B3LYP/6-31G*).
Validate with single-crystal XRD if crystallizable .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H/13C NMR: Identify indazole (δ 7.2-8.5 ppm) and ester (δ 1.2-4.3 ppm) groups.
- HSQC/NOESY: Assign spatial proximity of protons .
- Mass Spectrometry:
- ESI-HRMS: Confirm molecular ion ([M+H]+) and fragmentation pattern.
- XRD: Resolve tautomeric forms .
Typical Data:
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| 1H NMR | δ 8.2 (indazole H), δ 4.1 (COOCH2) | |
| ESI-HRMS | m/z 261.1234 ([M+H]+) |
Advanced: How to optimize catalytic conditions for reductive stabilization of intermediates?
Methodological Answer:
Metal catalysts (Pd/C, Raney Ni) are critical for hydrogenation or deprotection. Key factors:
- Catalyst loading: 5-10 wt% for balance between activity and cost.
- Solvent selection: EtOH/H2O mixtures enhance solubility of polar intermediates .
- Temperature/pressure: 50-80°C, 1-3 bar H2 to minimize side reactions.
Case Study:
- Lignin-derived analogs: 5% Pd/C in EtOH at 70°C achieved >90% conversion of nitro to amine groups .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Chemical-resistant gloves (nitrile), OV/AG-P99 respirators for aerosolized particles .
- Ventilation: Use fume hoods with >100 ft/min airflow.
- Spill management: Absorb with vermiculite, avoid aqueous drains .
Advanced: How to address low yields in esterification steps?
Methodological Answer:
Low yields often stem from competing hydrolysis or steric hindrance. Solutions:
- Activating agents: Use DCC/DMAP or CDI to enhance electrophilicity of the carbonyl .
- Solvent drying: Molecular sieves (3Å) in anhydrous THF/DMF.
- Microwave-assisted synthesis: Reduce reaction time (e.g., 30 min at 100°C vs. 24 hr conventional) .
Optimization Table:
| Condition | Conventional | Microwave |
|---|---|---|
| Time | 24 hr | 30 min |
| Yield (%) | 45 | 72 |
| Reference |
Basic: How is computational modeling applied to study its reactivity?
Methodological Answer:
- DFT calculations (Gaussian): Predict reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites).
- Molecular docking: Screen interactions with biological targets (e.g., indazole derivatives as kinase inhibitors) .
Example Output:
- HOMO-LUMO gap: 4.2 eV, indicating moderate reactivity .
Advanced: What strategies resolve discrepancies in crystallographic data?
Methodological Answer:
- Twinned data refinement: Use SHELXL for high-R factor corrections .
- Dynamic disorder modeling: Assign partial occupancy to flexible ester groups .
Case Study:
- Ethyl 1-benzyl-pyrazole: SHELXL refinement reduced R-factor from 0.12 to 0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
